![molecular formula C11H14O3 B2493947 [3-(Hydroxymethyl)phenyl] 2-methylpropanoate CAS No. 1260683-92-8](/img/structure/B2493947.png)
[3-(Hydroxymethyl)phenyl] 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(Hydroxymethyl)phenyl] 2-methylpropanoate is an organic compound with the molecular formula C11H14O3 It is a derivative of phenylpropanoate, featuring a hydroxymethyl group attached to the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Hydroxymethyl)phenyl] 2-methylpropanoate typically involves the esterification of 3-(hydroxymethyl)benzoic acid with 2-methylpropanol. The reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then neutralized, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[3-(Hydroxymethyl)phenyl] 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nitration with a mixture of concentrated nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 3-(Carboxymethyl)phenyl 2-methylpropanoate.
Reduction: 3-(Hydroxymethyl)phenyl 2-methylpropanol.
Substitution: 3-(Hydroxymethyl)-4-nitrophenyl 2-methylpropanoate (nitration); 3-(Hydroxymethyl)-4-bromophenyl 2-methylpropanoate (bromination).
Aplicaciones Científicas De Investigación
[3-(Hydroxymethyl)phenyl] 2-methylpropanoate has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme-catalyzed reactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and resins.
Mecanismo De Acción
The mechanism of action of [3-(Hydroxymethyl)phenyl] 2-methylpropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active site residues, enhancing the compound’s binding affinity. Additionally, the ester group can undergo hydrolysis, releasing the active phenylpropanoate moiety, which can modulate biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- [3-(Hydroxymethyl)phenyl] acetate
- [3-(Hydroxymethyl)phenyl] butanoate
- [3-(Hydroxymethyl)phenyl] hexanoate
Uniqueness
Compared to its analogs, [3-(Hydroxymethyl)phenyl] 2-methylpropanoate exhibits unique properties due to the presence of the 2-methylpropanoate group. This structural variation can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for specific applications in research and industry.
Propiedades
IUPAC Name |
[3-(hydroxymethyl)phenyl] 2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(2)11(13)14-10-5-3-4-9(6-10)7-12/h3-6,8,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YODAGFFHSWRVBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OC1=CC=CC(=C1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
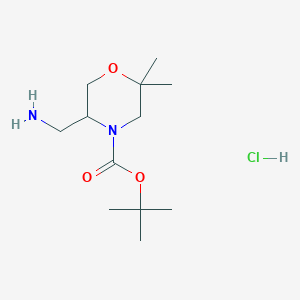
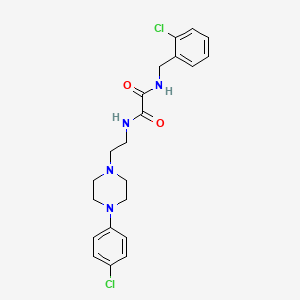

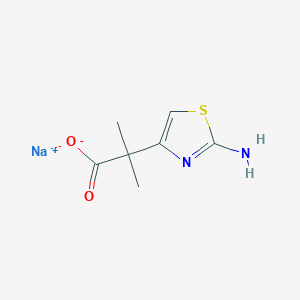
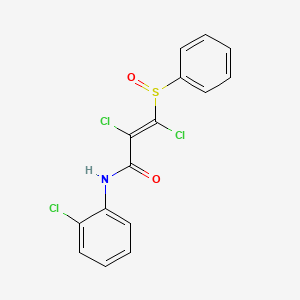
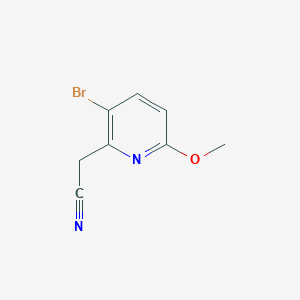
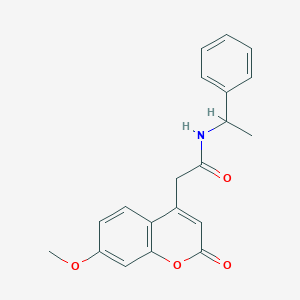
![2-[4-(3-chlorophenyl)piperazino]-1-phenyl-1-ethanone O-(4-chlorobenzyl)oxime](/img/structure/B2493876.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-chloroacetamide](/img/structure/B2493877.png)
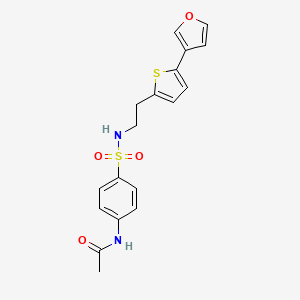

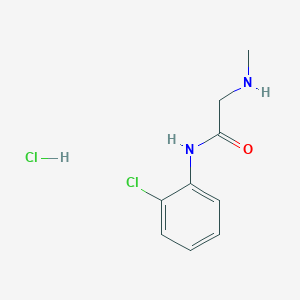
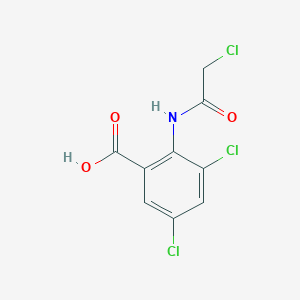
![N-(5-methyl-1,2-oxazol-3-yl)-2-{[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2493887.png)
